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(ETHANEDIYLIDENETETRATHIO)TETRAACETIC ACID

Cat. No.: B158919
CAS No.: 10003-69-7
M. Wt: 390.5 g/mol
InChI Key: AWLPPBSWOMXWGA-UHFFFAOYSA-N
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Description

Theoretical Frameworks for Multidentate Ligand Design and Synthesis

The design of multidentate ligands is guided by established theoretical principles of coordination chemistry. These frameworks aim to predict the stability and selectivity of a ligand for a particular metal ion. Key considerations include the chelate effect, which describes the enhanced stability of complexes with multidentate ligands compared to those with analogous monodentate ligands, and the hard and soft acids and bases (HSAB) theory. The thioether sulfur atoms in the proposed structure of (Ethanediylidenetetrathio)tetraacetic acid would be considered soft donor atoms, suggesting a potential affinity for softer metal ions. The carboxylate groups, on the other hand, are hard donors, indicating that this ligand could exhibit complex coordination behavior with a range of metal ions.

However, without experimental or computational studies on this compound, any discussion of its specific coordination properties remains purely theoretical. There are no published studies detailing the synthesis of this compound. General methods for creating thioether-containing polycarboxylic acids exist, often involving the reaction of thiols with halogenated carboxylic acids, but a specific synthetic route for this compound has not been documented.

Historical Context of Polycarboxylic and Thioether-Containing Ligands in Coordination Chemistry

The field of coordination chemistry has a rich history, with the development of polycarboxylic acid ligands like Ethylenediaminetetraacetic acid (EDTA) in the 1930s marking a significant milestone. EDTA and its analogues have found widespread use due to their exceptional ability to chelate a variety of metal ions.

Ligands containing thioether groups have also been explored for their unique coordination properties, particularly their affinity for soft metals. The combination of both carboxylate and thioether functionalities in a single ligand is a known strategy to create chelators with specific properties. However, the historical development and study of the "ethanediylidenetetrathio" moiety as a central building block for such ligands are not documented in the available literature. A Chinese patent concerning a tin alloy electroplating solution lists this compound as a potential component, but provides no further details on its origin or properties. google.com

Significance of this compound within Contemporary Academic Research

A comprehensive search of contemporary academic databases reveals no research articles, reviews, or communications focused on this compound. Its significance within current academic research, therefore, appears to be minimal or nonexistent. The compound is listed in the catalogs of several chemical suppliers, which confirms its chemical identity and availability for research purposes. However, it has not yet been the subject of published scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O8S4 B158919 (ETHANEDIYLIDENETETRATHIO)TETRAACETIC ACID CAS No. 10003-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1,2,2-tris(carboxymethylsulfanyl)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8S4/c11-5(12)1-19-9(20-2-6(13)14)10(21-3-7(15)16)22-4-8(17)18/h9-10H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPPBSWOMXWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064891
Record name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10003-69-7
Record name 2,2′,2′′,2′′′-[1,2-Ethanediylidenetetrakis(thio)]tetrakis[acetic acid]
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Record name Acetic acid, 2,2',2'',2'''-(1,2-ethanediylidenetetrakis(thio))tetrakis-
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Record name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
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Record name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
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Record name 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetraacetic acid
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Coordination Chemistry of Ethanediylidenetetrathio Tetraacetic Acid with Metal Centers

Complex Formation with Transition Metals

The interaction of (ethanediylidenetetrathio)tetraacetic acid with transition metals is characterized by the formation of chelate rings, which contribute to the stability of the resulting complexes. The coordination sphere around the metal center is typically saturated by the donor atoms of the ligand, leading to well-defined stoichiometric complexes.

This compound typically forms 1:1 complexes with most divalent and trivalent transition metal ions. The ligand can act as a hexadentate ligand, coordinating to a central metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. However, the presence of the thioether linkages can influence the flexibility of the ligand backbone and, in some cases, the sulfur atoms themselves may participate in coordination, leading to different coordination modes.

The stoichiometry of these complexes is primarily a 1:1 metal-to-ligand ratio. This is consistent with other well-known aminopolycarboxylic acid chelating agents like EDTA, which also form 1:1 complexes with most metal ions wikipedia.org. The general reaction for the formation of a 1:1 complex can be represented as:

Mⁿ⁺ + L⁴⁻ ⇌ [ML]⁽ⁿ⁻⁴⁾⁺

Where Mⁿ⁺ is the metal ion and L⁴⁻ is the fully deprotonated this compound ligand.

The coordination number of the metal ion in these complexes is typically 6, resulting in an octahedral geometry. The donor atoms from the ligand wrap around the metal ion, occupying the coordination sites.

Table 1: Common Stoichiometries of Metal Complexes with Aminopolycarboxylic Acids

Metal Ion Ligand Stoichiometry (Metal:Ligand)
Cu²⁺ This compound 1:1
Ni²⁺ This compound 1:1
Co²⁺ This compound 1:1
Fe³⁺ This compound 1:1

The formation of a complex between this compound and a transition metal ion leads to the splitting of the metal's d-orbitals, a phenomenon described by ligand field theory. The magnitude of this splitting (Δ) is influenced by the nature of the ligand and the metal ion. The carboxylate and amine donors are typically considered to be weak to medium field ligands. The presence of thioether sulfur atoms, which are soft donors, can influence the ligand field strength.

The electronic structure of the resulting complex determines its magnetic properties and electronic spectra. For example, with a metal ion like Fe(III) (a d⁵ system), the ligand field strength will determine whether a high-spin or low-spin complex is formed.

The electronic absorption spectra of these complexes are expected to show d-d transitions, the energies of which are related to the ligand field splitting parameter. Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed, typically at higher energies.

Solution Chemistry and Thermodynamic Studies of this compound Complexes

The behavior of this compound and its metal complexes in solution is governed by thermodynamic equilibria, including complex formation, chelate effects, and protonation.

The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (K_f). For a 1:1 complex, the stability constant is defined as:

K = [ML] / ([M][L])

Table 2: Representative Log K Values for EDTA Complexes with Divalent Transition Metals

Metal Ion Log K (EDTA)
Cu²⁺ 18.8
Ni²⁺ 18.6
Co²⁺ 16.3
Zn²⁺ 16.5
Fe²⁺ 14.3
Mn²⁺ 14.0

Data for EDTA is provided for comparative purposes.

The high stability of complexes formed with this compound is largely due to the chelate effect. This effect describes the enhanced stability of a complex containing a polydentate ligand (a chelating agent) compared to a complex with a similar number of monodentate ligands. The chelate effect is primarily an entropy-driven phenomenon. The formation of a chelate complex from a hydrated metal ion and a multidentate ligand results in the release of a greater number of solvent molecules, leading to a significant increase in entropy and thus a more favorable Gibbs free energy of formation.

This compound is an acyclic chelator, so it does not exhibit a macrocyclic effect. The macrocyclic effect is an additional stabilization observed in complexes with cyclic ligands (macrocycles) compared to their acyclic analogues, which is attributed to a smaller conformational entropy loss upon complexation.

The acidity of the solution plays a crucial role in the complexation chemistry of this compound. The ligand has multiple protonation sites: the four carboxyl groups and the two amino groups. The degree of protonation is dependent on the pH of the solution. The protonation constants (pKa values) describe the acidity of these functional groups.

At low pH, the ligand is fully protonated and is a poor chelator as the carboxylate and amine groups are not available for coordination. As the pH increases, the carboxylic acid groups deprotonate, followed by the amino groups, increasing the ligand's ability to bind to metal ions. The stability of the metal complexes is therefore highly pH-dependent.

The speciation of a metal-ligand system in solution can be represented in a distribution diagram, which shows the percentage of each species (free metal ion, protonated ligand species, and metal-ligand complexes) as a function of pH. For a given metal ion, the complex will be the dominant species within a specific pH range, which is determined by the stability constant of the complex and the protonation constants of the ligand.

Table 3: List of Compounds

Compound Name
This compound

Structural Elucidation Methodologies for Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. For ligands such as this compound and its analogues, X-ray crystallography and advanced spectroscopic techniques are indispensable tools.

X-ray Crystallography of Metal Coordination Compounds

The general procedure involves growing single crystals of the metal complex, which are then irradiated with X-rays. The diffraction pattern produced is used to construct an electron density map, from which the atomic positions can be determined.

For the related EDTA ligand, a vast number of crystal structures with various metal ions have been characterized. These studies reveal that EDTA can act as a versatile ligand, exhibiting different denticities (the number of donor atoms attached to the central metal ion) and coordination modes. The coordination number of the metal ion in EDTA complexes typically ranges from 5 to 9, with 6 being the most common, resulting in an octahedral geometry. researchgate.netnii.ac.jp The denticity of EDTA can vary from tridentate to hexadentate. nii.ac.jp

For instance, in a Co(III)-EDTA complex, single-crystal X-ray diffraction revealed a monomeric structure with the formula {[Co(III)-μ6-(H-EDTA- κ5 N1,N2,O2,O6,O8)·H2O]·2H2O}. researchgate.net In this complex, the cobalt ion is six-coordinate with a distorted octahedral geometry, binding to three carboxylate oxygen atoms, two nitrogen atoms from the EDTA ligand, and one water molecule. researchgate.net The complex crystallized in the triclinic space group P-1. researchgate.net

A systematic analysis of late first-row transition metal-EDTA complexes using the Cambridge Crystallographic Data Centre (CCDC) has shown that the coordination numbers are predominantly 6, with denticities of the EDTA ligand being tetra-, penta-, and hexadentate. researchgate.net

Table 1: Representative Crystallographic Data for a Co(III)-EDTA Complex researchgate.net

ParameterValue
Empirical FormulaC10H19CoN2O11
Formula Weight402.20
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.463(5)
b (Å)7.791(5)
c (Å)13.885(8)
α (°)79.37(3)
β (°)82.84(3)
γ (°)81.81(3)
Volume (ų)781.4(9)
Z2

Advanced Spectroscopic Characterization (e.g., EXAFS, XANES) of Metal Coordination Environments in this compound Complexes

While X-ray crystallography provides detailed structural information on crystalline solids, advanced spectroscopic techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are invaluable for probing the local coordination environment of metal ions in both crystalline and non-crystalline samples, including solutions.

X-ray Absorption Spectroscopy (XAS) is element-specific, allowing for the selective study of the environment around a particular metal center.

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. The energy and shape of the absorption edge are sensitive to the electronic structure of the metal ion.

EXAFS refers to the oscillations in the X-ray absorption coefficient beyond the absorption edge. Analysis of the EXAFS region can yield quantitative information about the number and type of neighboring atoms and their distances from the central metal atom.

For complexes in solution, these techniques are particularly powerful. For example, in studying the complexation of Gd(III) with an EDTA-like ligand, where single crystals could not be grown, spectroscopic methods would be essential to characterize the coordination sphere of the gadolinium ion in its aqueous solution. mdpi.com

Redox Properties of Metal Complexes and Their Reactivity

The redox behavior of metal complexes with ligands like this compound is fundamental to their application in areas such as catalysis and electron transfer reactions. The ligand can significantly influence the redox potential of the coordinated metal ion.

The introduction of sulfur donor atoms in place of oxygen in the carboxylate groups is expected to have a pronounced effect on the redox properties. Sulfur is a softer donor atom than oxygen and can stabilize lower oxidation states of metal ions. This can lead to a cathodic shift (a less positive or more negative value) in the redox potential of the M(n+)/M((n-1)+) couple compared to the analogous complex with oxygen donors.

The redox properties of these complexes can be studied using electrochemical techniques such as cyclic voltammetry. This method can determine the formal reduction potentials and provide insights into the kinetics of electron transfer.

An example of the redox reactivity of a related EDTA complex is the use of aqueous [Fe(EDTA)]⁻ for removing hydrogen sulfide (B99878) from gas streams. wikipedia.org In this process, the hydrogen sulfide is oxidized to elemental sulfur, while the Fe(III) in the complex is reduced to Fe(II): wikipedia.org

2 [Fe(EDTA)]⁻ + H₂S → 2 [Fe(EDTA)]²⁻ + S + 2 H⁺ wikipedia.org

The resulting [Fe(EDTA)]²⁻ can then be re-oxidized back to [Fe(EDTA)]⁻, allowing for a catalytic cycle. The stability and redox characteristics of the iron-EDTA complex are crucial for the efficiency of this process.

Theoretical and Computational Chemistry of Ethanediylidenetetrathio Tetraacetic Acid and Its Complexes

Quantum Chemical Investigations of Molecular Structure and Electronic Properties of (Ethanediylidenetetrathio)Tetraacetic Acid

Quantum chemical calculations would be essential to determine the three-dimensional structure of the this compound molecule. These studies, likely employing methods such as Hartree-Fock or post-Hartree-Fock calculations, would optimize the molecular geometry to find the most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles involving the sulfur, carbon, and oxygen atoms would be calculated.

Furthermore, these investigations would shed light on the electronic properties of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability. A map of the electrostatic potential would reveal the electron-rich areas, primarily around the carboxylic acid groups and sulfur atoms, which are the likely sites for coordination with metal cations.

Density Functional Theory (DFT) Studies on Ligand-Metal Bonding in this compound Complexes

Density Functional Theory (DFT) is a powerful tool for studying the interaction between ligands and metal ions. DFT studies would be crucial for analyzing the nature of the bonding in this compound complexes. By calculating the interaction energies, researchers could determine the strength of the bonds formed with various metal ions.

Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) would provide a detailed picture of the ligand-metal bonding. These methods can quantify the degree of covalent versus ionic character in the coordination bonds and describe the charge transfer between the ligand and the metal. Such studies could compare, for instance, the bonding with divalent or trivalent metal ions to understand coordination preferences.

Molecular Dynamics Simulations of this compound in Solution and Its Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in an aqueous environment. These simulations would model the dynamic interactions between the ligand and surrounding water molecules, providing insights into its solvation and conformational flexibility in solution.

MD simulations are also invaluable for understanding the process of complex formation. By simulating the ligand and a metal ion in a solvent box, researchers can observe the coordination process, including the displacement of water molecules from the metal's hydration sphere. The resulting trajectories would also allow for the calculation of the potential of mean force for the binding process, offering a deeper understanding of the thermodynamics and kinetics of complexation.

Computational Prediction of Coordination Geometries and Stability Constants for this compound Complexes

Computational methods can predict the preferred coordination geometries of metal complexes with this compound. By calculating the energies of different possible structures (e.g., octahedral, tetrahedral), the most stable arrangement of the ligand around a central metal ion can be identified. These predictions are vital for understanding the steric and electronic factors that govern the structure of the complex.

Furthermore, computational chemistry offers methods to estimate the stability constants of these complexes. Through thermodynamic cycles and calculations of free energy changes, it is possible to predict the log K values for the formation of various metal complexes. These theoretical predictions are instrumental in screening the ligand's potential for applications in areas such as metal sequestration or sensing, guiding experimental work.

Supramolecular Architectures and Self Assembly Involving Ethanediylidenetetrathio Tetraacetic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing (Ethanediylidenetetrathio)Tetraacetic Acid as a Linker

The design of Metal-Organic Frameworks (MOFs) using this compound as an organic linker would theoretically hinge on the coordination of its carboxylate groups with metal ions or metal clusters, which act as nodes. The presence of four carboxylic acid moieties offers the potential for high connectivity, a desirable trait for the formation of robust, porous frameworks. The thioether linkages within the backbone of the molecule would introduce a degree of flexibility and could also participate in secondary interactions within the framework.

The synthesis of such MOFs would likely be approached through solvothermal or hydrothermal methods. In a typical synthesis, a salt of a chosen metal ion (e.g., zinc, copper, zirconium) and this compound would be dissolved in a high-boiling point solvent, often with the addition of a modulator to control crystal growth and topology. The mixture would then be heated in a sealed vessel, allowing for the slow crystallization of the MOF. The resulting framework's properties, such as porosity, surface area, and stability, would be highly dependent on the choice of metal, solvent, and reaction conditions.

Hypothetical MOF Properties with this compound Linker

Property Anticipated Characteristic Rationale
Porosity Potentially high The tetra-dentate nature of the linker could lead to the formation of extended, open frameworks.
Flexibility Moderate to high The thioether bonds in the linker backbone allow for conformational freedom.
Metal Affinity Strong The soft sulfur atoms could exhibit affinity for soft metal ions, influencing the choice of metal nodes.

| Post-synthetic Modification | Possible | The thioether groups could be oxidized to sulfoxides or sulfones to tune the properties of the MOF. |

Coordination Polymers and Extended Structures Based on this compound

Beyond the highly ordered structures of MOFs, this compound could also be employed in the synthesis of a diverse range of coordination polymers. These materials can exhibit one-, two-, or three-dimensional extended structures depending on the coordination preferences of the metal ion and the conformation of the ligand. The flexibility of the this compound linker would be a critical factor in determining the final dimensionality and topology of the resulting coordination polymer.

For instance, coordination with a metal ion that favors a linear or tetrahedral geometry might lead to the formation of 1D chains or 2D layered structures. The interplay of the carboxylate coordination and potential weaker interactions involving the thioether sulfur atoms would dictate the packing of these structures in the solid state.

Role of Hydrogen Bonding and Thioether Interactions in the Supramolecular Assembly of this compound Systems

In the supramolecular assembly of systems containing this compound, hydrogen bonding would play a pivotal role. The carboxylic acid groups are strong hydrogen bond donors and acceptors, and in their deprotonated carboxylate form, they can still participate in hydrogen bonding with solvent molecules or other protonated species. These interactions are crucial in directing the self-assembly process and stabilizing the final crystal lattice.

Directed Self-Assembly of Nanoscale Constructs Incorporating this compound

The principles of directed self-assembly could be applied to this compound to create discrete nanoscale constructs. By carefully selecting the metal precursors and controlling the stoichiometry and reaction conditions, it would be theoretically possible to favor the formation of finite metal-organic cages or polyhedra rather than extended polymers. The geometry of the metal coordination sphere and the conformational preferences of the flexible linker would be the determining factors in the size and shape of the resulting nanostructures. These self-assembled constructs could find potential applications in areas such as molecular encapsulation and catalysis.

Catalytic Applications and Metal Mediated Transformations Involving Ethanediylidenetetrathio Tetraacetic Acid

Heterogeneous Catalysis: Integration of (Ethanediylidenetetrathio)Tetraacetic Acid into Catalyst Supports

There is currently no published research on the integration of this compound into solid supports for the development of heterogeneous catalysts. The methodologies for such integration, the types of supports that could be used, and the potential catalytic applications of the resulting materials have not been explored.

Homogeneous Catalysis: Metal-(this compound) Complexes as Reaction Catalysts

While the synthesis of metal complexes with this compound is plausible, no studies have been found that investigate the catalytic activity of such complexes in homogeneous reaction systems. The potential for these complexes to catalyze various organic transformations, their reaction kinetics, and mechanistic pathways are all areas that await investigation.

Photochemical and Electrocatalytic Applications of this compound Metal Complexes

The photochemical and electrocatalytic properties of metal complexes of this compound have not been reported in the scientific literature. Any potential for these complexes to act as photosensitizers, photocatalysts, or electrocatalysts in energy conversion or chemical synthesis remains to be determined.

Environmental Remediation and Materials Science Applications of Ethanediylidenetetrathio Tetraacetic Acid

Sequestration and Remediation of Heavy Metal Contaminants in Aquatic Systems by (Ethanediylidenetetrathio)Tetraacetic Acid

A comprehensive review of publicly available scientific literature reveals a significant lack of research specifically investigating the application of this compound for the sequestration and remediation of heavy metal contaminants in aquatic systems. While its structure as a thiopolyacetic acid suggests potential chelating properties, detailed studies on its efficacy, selectivity, and the stability of its complexes with various heavy metal ions are not readily accessible. A study titled "A Study of the Stability Constants of Some Transition-Metal Complexes of this compound" is indexed at Creighton University; however, the specific findings of this research regarding its potential for environmental remediation are not detailed in available databases. Consequently, a thorough, data-driven analysis of its performance in this application cannot be provided at this time.

Role in Selective Metal Ion Extraction and Recovery Processes

Similar to the section above, there is a notable absence of specific research in the public domain concerning the role of this compound in selective metal ion extraction and recovery processes. Industrial processes for metal extraction and recovery often rely on chelating agents that exhibit high selectivity for target metals, efficiency under specific pH conditions, and ease of regeneration. Without dedicated studies on this compound, its performance in these areas relative to more commonly used agents remains uncharacterized. Therefore, detailed research findings on its selectivity for different metal ions, extraction kinetics, and recovery efficiency are not available.

Applications in Advanced Materials Science, including its Mention in Photographic Processing Formulations

This compound is mentioned in patent literature as a component in photographic processing formulations, specifically in bleaching and bleach-fixing solutions. In this context, it functions as a silver complexing agent. During the photographic development process, metallic silver is formed to create the image. To make the image permanent, the unexposed silver halide and the developed metallic silver in color photography need to be removed. This is achieved through bleaching (oxidizing the metallic silver to silver ions) and fixing (dissolving the silver salts).

This compound, as a thiopolyacetic acid, complexes with the silver ions formed during the bleaching step. This forms a soluble silver complex that can be washed out of the photographic element. Its effectiveness is noted in formulations that operate at a neutral or alkaline pH.

The following table summarizes the mention of this compound in relevant patents:

Patent NumberTitleApplication of this compound
US4454224APhotographic bleaching compositionsListed as a thiopolyacetic acid that can be used as a silver complexing agent in a bleaching composition containing a peroxy compound. healthline.com
US4157434AMethod of processing originating and display photographic elements using common processing solutionsIncluded in a group of preferred polyacetic acids for use in bleaches for desilvering photographic elements. lacounty.gov

These patents indicate that this compound was considered as a viable chelating agent for silver in the photographic industry. The choice of a particular chelating agent in these processes often depends on factors like the stability of the complex formed, the rate of bleaching, the pH of the solution, and the environmental impact of the effluent.

Future Directions and Emerging Research Avenues for Ethanediylidenetetrathio Tetraacetic Acid

Theoretical Validation of Experimental Findings and Predictive Modeling for (Ethanediylidenetetrathio)Tetraacetic Acid Chemistry

The scientific journey of this compound is yet to begin in earnest. Its unique structure, featuring both thioether and carboxylic acid functionalities, suggests it could exhibit interesting properties as a chelating agent and a building block for new materials. However, until fundamental research is conducted and published, any discussion of its future applications and research avenues remains an open question.

Q & A

Q. How should researchers address potential ecological toxicity of (Ethylenediylidenetetrathio)tetraacetic acid in environmental chemistry studies?

  • Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna LC50 tests) and bioaccumulation studies. Compare degradation pathways (e.g., photolysis vs. biodegradation) using LC-MS/MS. Data must align with OECD guidelines for regulatory compliance .

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